molecular formula C4H5O3- B8316745 (Carbonic acid allyl)anion

(Carbonic acid allyl)anion

Cat. No. B8316745
M. Wt: 101.08 g/mol
InChI Key: DQRVWGKCDJKPAQ-UHFFFAOYSA-M
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Patent
US04568759

Procedure details

Into a 500-ml flask are placed 36 g of bis(allyl carbonate (0.25 mole) and 100 ml of methanol. This mixture is stirred and cooled in an ice water bath while 80 g of bromine (0.5 mole) is added dropwise. When this reaction is complete, 11 ml of water is added and the mixture stirred while 44 g of a 50 percent aqueous solution of sodium hydroxide (0.55 mole) is added at such a rate so as to maintain reaction temperatures below 55° C. The mixture is then heated to 60° C. for 4 hours and allowed to cool. To this mixture is added 250 ml of water and the resulting water phase is extracted twice with 150-ml portions of methylene chloride. The products are combined and dried over sodium sulfate, filtered and distilled to give a 100 percent conversion of carbonate and 54 percent yield of epibromohydrin. No detectable dibromopropene appeared to be formed.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.55 mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Six
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1](=[O:7])([O-:6])[O:2][CH2:3][CH:4]=[CH2:5].CO.[Br:10]Br.[OH-].[Na+]>O>[C:1](=[O:2])([O-:7])[O-:6].[CH2:5]([CH:4]1[O:2][CH2:3]1)[Br:10] |f:3.4|

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(OCC=C)([O-])=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
BrBr
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.55 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
11 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
This mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-ml flask are placed
ADDITION
Type
ADDITION
Details
is added dropwise
ADDITION
Type
ADDITION
Details
is added at such a rate so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
reaction temperatures below 55° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the resulting water phase is extracted twice with 150-ml portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O
Name
Type
product
Smiles
C(Br)C1CO1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.